molecular formula C10H12ClNO2 B7934488 1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride

1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride

Cat. No.: B7934488
M. Wt: 213.66 g/mol
InChI Key: AAOPPOUJUYGRIN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The chloride salt form of this compound enhances its solubility and stability, making it suitable for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it back to its dihydro or fully reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, isoquinolines, and their derivatives, which can have significant biological activities.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a therapeutic agent for neurodegenerative diseases and cancer.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, derivatives of this compound have been shown to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A closely related compound with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound of the class, widely studied for its pharmacological effects.

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride is unique due to its specific structural features, such as the carboxylic acid group at the 7-position and the chloride salt form, which enhance its solubility and biological activity. Its ability to modulate immune checkpoints and other cellular pathways makes it a promising candidate for therapeutic development.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-7-carboxylic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOPPOUJUYGRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1C=CC(=C2)C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-71-2
Record name 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220247-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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